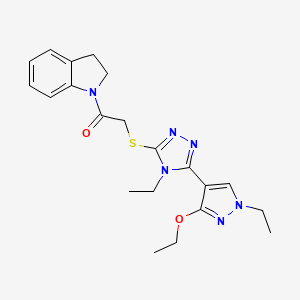
N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds containing the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. They are well-known for their antibiotic properties .
Molecular Structure Analysis
The adamantyl group in the compound refers to a part of the molecule that is structured like adamantane, a type of diamondoid consisting of three fused cyclohexane rings arranged in the “armchair” conformation . This group is known for its stability and rigidity.Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, related compounds such as N-adamantylated amides have been studied. These compounds can undergo various reactions, including those with nitrogen-containing nucleophiles .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring
Parabens, structurally related to N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide, are used as preservatives in various products and have been detected in aquatic environments. Research indicates that while these compounds are biodegradable, they persist in surface water and sediments due to continuous environmental introduction. Their reactivity with chlorine can lead to the formation of halogenated by-products, which are more stable and persistent, necessitating further studies on their environmental behavior and toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Medicinal Chemistry
Compounds with sulfonamide groups, including those structurally similar to this compound, have been extensively studied for their medicinal properties. Recent advances in sulfonamide-based medicinal chemistry have expanded their applications beyond classical antibacterial agents to include antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic agents, as well as drugs for neurological diseases and diuretics. This expansion of applications demonstrates the versatility and potential of sulfonamide compounds in medicinal chemistry (Shichao et al., 2016).
Pharmaceutical Development
The synthesis of cyclic compounds containing aminobenzenesulfonamide, a structural element that can be related to this compound, plays a crucial role in the development of functional molecules and pharmaceuticals. The advancements in synthetic methods for these compounds have significant implications for drug discovery and the development of new therapeutics (Kaneda, 2020).
Neurodegenerative Disease Treatment
Adamantane-based compounds, similar in structure to this compound, have been evaluated for their potential in treating neurodegenerative diseases. Certain adamantane derivatives, such as amantadine and memantine, are already in use for treating conditions like Alzheimer's and Parkinson's disease. Further research indicates that 1-fluoro- and 1-phosphonic acid adamantane derivatives may offer even greater therapeutic potential against these diseases, highlighting the importance of adamantane scaffolds in developing treatments for neurodegenerative conditions (Dembitsky, Gloriozova, & Poroikov, 2020).
Zukünftige Richtungen
The study of adamantane derivatives, including sulfonamides, is a promising area of research due to their potential applications in medicine and other fields . Further studies could focus on the synthesis, characterization, and testing of “N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide” and related compounds.
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)-2,5-diethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4S/c1-3-25-18-5-6-19(26-4-2)20(10-18)27(23,24)22-14-21-11-15-7-16(12-21)9-17(8-15)13-21/h5-6,10,15-17,22H,3-4,7-9,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWCSADFMAWFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

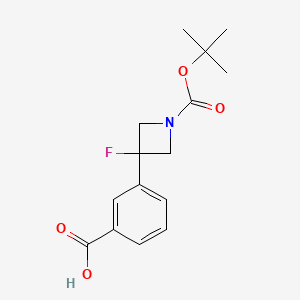

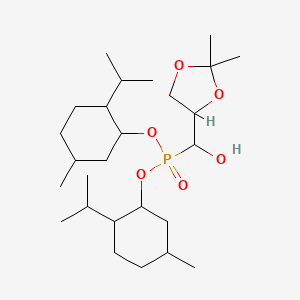
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2416556.png)



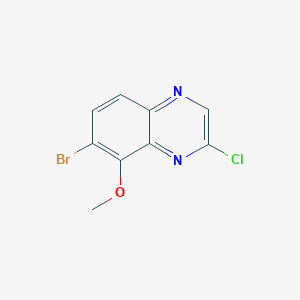
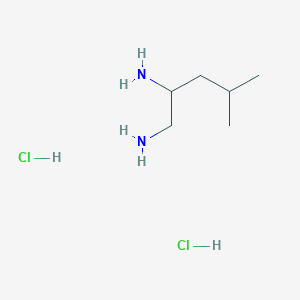
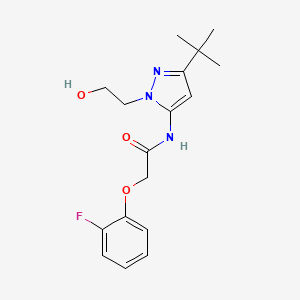
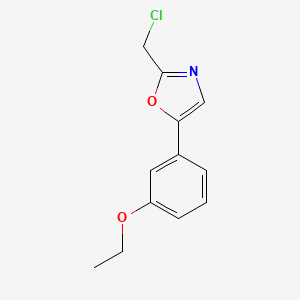
![5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one](/img/structure/B2416567.png)
![2,4-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2416568.png)
